molecular formula C20H20FN3O2 B6111151 N-(4-fluorobenzyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide

N-(4-fluorobenzyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No. B6111151
M. Wt: 353.4 g/mol
InChI Key: HTYSMLHFBZDDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have a mechanism of action that results in biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide involves the inhibition of specific enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases (HDACs) and the epidermal growth factor receptor (EGFR). This inhibition leads to the activation of various signaling pathways that result in the inhibition of cancer cell growth and the improvement of cognitive function.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells. In addition to its anti-cancer properties, this compound has been found to improve memory and cognitive function in animal models. It also has anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-fluorobenzyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide in lab experiments is its specificity. It targets specific enzymes and receptors in the body, making it an effective tool for studying various signaling pathways. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been found to be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-fluorobenzyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide. One direction is to study its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Another direction is to study its potential use in combination with other drugs to enhance its anti-cancer properties. Additionally, more research is needed to determine the optimal dosage and administration of this compound for maximum efficacy.

Synthesis Methods

N-(4-fluorobenzyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-phenylethylamine with ethyl chloroformate to form the intermediate compound, 2-phenylethyl carbamate. This intermediate compound is then reacted with hydrazine hydrate to produce 5-(2-phenylethyl)-1,3,4-oxadiazol-2-amine. The final step involves the reaction of 5-(2-phenylethyl)-1,3,4-oxadiazol-2-amine with 4-fluorobenzyl chloride to produce N-(4-fluorobenzyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide.

Scientific Research Applications

N-(4-fluorobenzyl)-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide has potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to be effective in treating breast cancer and lung cancer. In addition to cancer research, this compound has potential applications in the field of neuroscience. Studies have shown that it can improve memory and cognitive function in animal models.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c21-17-9-6-16(7-10-17)14-22-18(25)11-13-20-24-23-19(26-20)12-8-15-4-2-1-3-5-15/h1-7,9-10H,8,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYSMLHFBZDDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(O2)CCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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